molecular formula C19H20F2N2O2 B2410145 2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1797318-20-7

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide

Cat. No. B2410145
CAS RN: 1797318-20-7
M. Wt: 346.378
InChI Key: PYRGLPQAAUNBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, also known as JNJ-67953964, is a novel small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a member of the opioid receptor family and is involved in pain regulation, mood, and addiction. JNJ-67953964 has shown potential as a therapeutic agent for the treatment of chronic pain, anxiety, and depression.

Mechanism of Action

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide is a selective antagonist of the NOP receptor. The NOP receptor is widely distributed in the central nervous system and is involved in pain regulation, mood, and addiction. The NOP receptor is also involved in the regulation of dopamine release in the brain, which is implicated in drug addiction. This compound blocks the binding of nociceptin/orphanin FQ peptide to the NOP receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models of chronic pain, without causing the side effects associated with traditional opioid analgesics. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, this compound has been shown to have potential in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse. This compound does not produce respiratory depression, constipation, or physical dependence, which are common side effects of traditional opioid analgesics.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has several advantages for lab experiments. It has a high affinity and selectivity for the NOP receptor, which makes it a useful tool for studying the physiological and pharmacological roles of the NOP receptor. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its safety and toxicity. In addition, this compound is expensive and may not be readily available to all researchers.

Future Directions

There are several future directions for the research and development of 2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide. One direction is to investigate its potential therapeutic applications in humans, particularly for the treatment of chronic pain, anxiety, and depression. Another direction is to explore its potential in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse. Further studies are needed to determine the safety and toxicity of this compound in humans. In addition, more research is needed to understand the physiological and pharmacological roles of the NOP receptor and its potential as a therapeutic target.

Synthesis Methods

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide was synthesized using a multi-step process. The first step involved the synthesis of 2,6-difluorobenzamide from 2,6-difluoroaniline. The second step involved the synthesis of 4-(4-methoxypiperidin-1-yl)phenylboronic acid from 4-bromoanisole. The third step involved the Suzuki-Miyaura coupling reaction between 2,6-difluorobenzamide and 4-(4-methoxypiperidin-1-yl)phenylboronic acid to obtain this compound. The purity of the compound was confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that this compound has analgesic effects in animal models of chronic pain, without causing the side effects associated with traditional opioid analgesics. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, this compound has been shown to have potential in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse.

properties

IUPAC Name

2,6-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-15-9-11-23(12-10-15)14-7-5-13(6-8-14)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,15H,9-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRGLPQAAUNBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.